[2-Chloro-6-(dimethylamino)phenyl]methanol
CAS No.: 1152515-03-1
Cat. No.: VC2985746
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65 g/mol
* For research use only. Not for human or veterinary use.
![[2-Chloro-6-(dimethylamino)phenyl]methanol - 1152515-03-1](/images/structure/VC2985746.png)
Specification
CAS No. | 1152515-03-1 |
---|---|
Molecular Formula | C9H12ClNO |
Molecular Weight | 185.65 g/mol |
IUPAC Name | [2-chloro-6-(dimethylamino)phenyl]methanol |
Standard InChI | InChI=1S/C9H12ClNO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-5,12H,6H2,1-2H3 |
Standard InChI Key | IZDKHQHTQOJRRB-UHFFFAOYSA-N |
SMILES | CN(C)C1=C(C(=CC=C1)Cl)CO |
Canonical SMILES | CN(C)C1=C(C(=CC=C1)Cl)CO |
Introduction
Chemical Identity and Basic Properties
[2-Chloro-6-(dimethylamino)phenyl]methanol is characterized by several key identifiers that establish its chemical identity in scientific and regulatory contexts.
Identification Parameters
Parameter | Value |
---|---|
CAS Registry Number | 1152515-03-1 |
Molecular Formula | C9H12ClNO |
Molecular Weight | 185.65 g/mol |
Common Name | [2-Chloro-6-(dimethylamino)phenyl]methanol |
Alternative IDs | CWB51503, MFCD10695096, AKOS005200697 |
Standard Purity | >95% |
The compound features a unique structure where three functional groups—a chlorine atom, a dimethylamino group, and a hydroxymethyl group—are arranged on a phenyl ring in specific positions, contributing to its chemical behavior and potential applications .
Physical and Chemical Properties
Property | Value | Status |
---|---|---|
Physical State at Room Temperature | Solid | Predicted |
Solubility | Limited water solubility; Soluble in organic solvents | Predicted |
Melting Point | Not definitively reported | Not available |
Boiling Point | Not definitively reported | Not available |
Density | Not definitively reported | Not available |
Refractive Index | Not definitively reported | Not available |
The compound is expected to exhibit moderate to poor water solubility due to the presence of both polar (hydroxyl, amino) and non-polar (phenyl, methyl) groups .
Chemical Reactivity
The reactivity of [2-Chloro-6-(dimethylamino)phenyl]methanol is influenced by its functional groups:
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The hydroxymethyl group can participate in oxidation reactions to form aldehydes or carboxylic acids, similar to other benzyl alcohols
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The dimethylamino group serves as a Lewis base, enabling coordination with metals and participation in nucleophilic reactions
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The chloro substituent can undergo nucleophilic aromatic substitution under appropriate conditions
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The benzylic position is susceptible to radical reactions and can participate in coupling reactions
Synthesis and Preparation
Analogous Synthetic Procedures
Similar compounds such as (2-amino-6-chlorophenyl)methanol have been prepared through reduction of corresponding nitriles or esters. For example, one procedure for a related compound involves:
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Formation of appropriate precursors through substitution reactions
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Reduction of functional groups to achieve the desired hydroxymethyl moiety
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Purification through crystallization or column chromatography
Hazard Category | Classification |
---|---|
Acute Toxicity | Data not definitively available |
Skin Irritation/Corrosion | Potentially irritating |
Eye Damage/Irritation | May cause eye irritation |
Respiratory Sensitization | May cause respiratory irritation |
Environmental Hazards | Not fully characterized |
Structural Analogues and Comparative Properties
Related Compounds
Several structural analogues of [2-Chloro-6-(dimethylamino)phenyl]methanol have been documented, providing context for understanding its properties:
Compound | CAS Number | Structural Difference |
---|---|---|
(2-Chloro-6-methylphenyl)methanol | 77206-89-4 | Methyl group instead of dimethylamino |
(2-Amino-6-chlorophenyl)methanol | 39885-08-0 | Amino group instead of dimethylamino |
(2-Chloro-6-fluorophenyl)-p-tolyl-amine | Related structure | Different arrangement of substituents |
4-Chloro-3-methylphenol | 59-50-7 | Different functional groups and positions |
These related compounds often share synthetic pathways and certain chemical properties, though the presence of different functional groups leads to distinct reactivity patterns .
Structure-Property Relationships
The physical and chemical properties of [2-Chloro-6-(dimethylamino)phenyl]methanol can be compared with its analogues to understand structure-property relationships:
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The dimethylamino group generally increases basicity compared to primary amino groups
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Chloro substituents typically enhance lipophilicity and decrease electron density in the aromatic ring
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The hydroxymethyl group provides a handle for further functionalization while contributing to hydrogen bonding capacity
Analytical Characterization
Spectroscopic Properties
The structural features of [2-Chloro-6-(dimethylamino)phenyl]methanol would likely manifest in its spectroscopic properties as follows:
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IR Spectroscopy:
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O-H stretching absorption (typically 3200-3600 cm⁻¹)
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C-N stretching for the dimethylamino group
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C-Cl stretching vibrations
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Aromatic C-H and C=C stretching bands
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NMR Spectroscopy:
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¹H NMR would show signals for:
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Dimethylamino protons (typically as a singlet)
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Aromatic protons (complex splitting patterns)
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Hydroxymethyl protons
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¹³C NMR would display characteristic signals for all carbon environments
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Mass Spectrometry:
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- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume